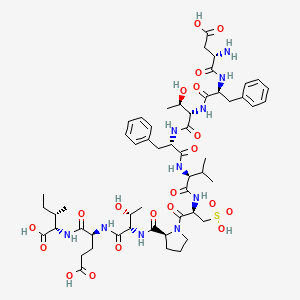
Tead-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TEAD-IN-6 is a modulator that inhibits the interaction between Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ) with TEA domain family members (TEAD). This compound has significant applications in cancer research due to its ability to disrupt the YAP1/TAZ-TEAD interaction .
Métodos De Preparación
The synthetic routes and reaction conditions for TEAD-IN-6 involve several steps. The preparation of the mother liquor involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The industrial production methods for this compound are not explicitly detailed in the available literature, but it is typically synthesized in research laboratories for experimental purposes.
Análisis De Reacciones Químicas
TEAD-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine (Cl2) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
TEAD-IN-6 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis . By inhibiting the YAP1/TAZ-TEAD interaction, this compound can help researchers understand the mechanisms of tumorigenesis and develop potential therapeutic strategies . Additionally, this compound is used in studies related to tissue homeostasis, regeneration, and development .
Mecanismo De Acción
TEAD-IN-6 exerts its effects by inhibiting the interaction between YAP1/TAZ and TEAD transcription factors. This inhibition disrupts the transcriptional activity of TEAD, leading to the suppression of genes involved in cell proliferation and survival . The molecular targets of this compound include the central pocket of TEAD, where it binds and prevents the interaction with YAP1/TAZ . This mechanism is crucial for its potential therapeutic applications in cancer treatment.
Comparación Con Compuestos Similares
TEAD-IN-6 is unique in its ability to inhibit the YAP1/TAZ-TEAD interaction. Similar compounds include:
MY-1076: A potent YAP inhibitor with anti-gastric cancer activity.
LM-41: A flufenamic acid-derived TEAD inhibitor that reduces the expression of CTGF, Cyr61, Axl, and NF2.
Verteporfin: A YAP inhibitor used in photodynamic therapy that also induces apoptosis and inhibits autophagy.
MYF-01-37: A novel covalent TEAD inhibitor.
AICAR phosphate: An AMPK activator and inhibitor of autophagy, YAP, and mitophagy.
These compounds share similar targets and mechanisms but differ in their specific applications and efficacy.
Propiedades
Fórmula molecular |
C19H17F3N4O3S |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-N-methyl-6-[4-(trifluoromethyl)phenoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C19H17F3N4O3S/c1-23-30(27,28)14-9-15(16-11-26-8-2-3-17(26)25-16)18(24-10-14)29-13-6-4-12(5-7-13)19(20,21)22/h4-7,9-11,23H,2-3,8H2,1H3 |
Clave InChI |
UNZNMUZYUKSBBZ-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)C3=CN4CCCC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)


![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)


![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
